2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

Description

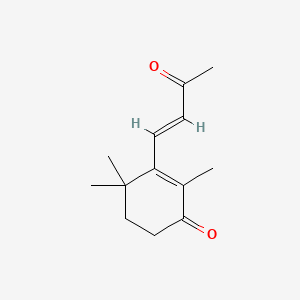

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS: 27185-77-9) is a cyclic enone derivative with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 . Its structure consists of a cyclohex-2-en-1-one core substituted with a 3-oxo-1-butenyl group at the 3-position and methyl groups at the 2,4,4-positions. This compound is also known as 3-keto-β-ionone or damascenone in fragrance chemistry due to its role in flavor and aroma applications .

Key physicochemical properties include:

Properties

CAS No. |

29790-29-2 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2,4,4-trimethyl-3-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C13H18O2/c1-9(14)5-6-11-10(2)12(15)7-8-13(11,3)4/h5-6H,7-8H2,1-4H3/b6-5+ |

InChI Key |

OBHGOXFSRVNKBS-AATRIKPKSA-N |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=O)C |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis from β-Lonone via Oxidative Rearrangement

One of the most established routes involves the oxidation of β-Lonone (a derivative of ionone), utilizing oxidative reagents to induce rearrangement and introduce the oxo-butenyl side chain.

- Starting Material: β-Lonone

- Reagents: Sodium bromate, sodium hydrogen sulfate, potassium iodide

- Solvent: Dichloromethane and water

- Conditions: 35–40°C for approximately 6.5 hours

β-Lonone + Oxidants → (E)-2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

| Parameter | Details |

|---|---|

| Yield | Approximately 75% |

| Reaction Time | 6.5 hours |

| Temperature | 35–40°C |

| Solvent System | Dichloromethane and water |

Reference: The synthesis was detailed in a 2020 publication, which described this route as efficient and scalable, emphasizing the oxidative rearrangement of β-Lonone as a key step (source).

Synthesis via Oxidation of 4-oxo-β-ionone

Another prominent method involves the oxidation of 4-oxo-β-ionone , a naturally occurring sesquiterpenoid, through a multi-step process involving halogenation, oxidation, and subsequent purification.

- Starting Material: 4-oxo-β-ionone

- Reagents: Potassium iodide, sodium bisulfate, sodium hydroxide, acetic acid, sodium bisulfite

- Solvent: Methylene chloride, water, heptane

- Conditions: Reactions conducted at 35°C to 40°C, with controlled cooling and filtration steps

- Halogenation with potassium iodide

- Oxidation with sodium bisulfate

- Neutralization with sodium hydroxide and acetic acid

- Precipitation and purification via filtration and washing

- Approximately 75% yield

- Purity >97% as confirmed by HPLC

Reference: This method was described in a 2020 synthesis report, emphasizing the use of halogenation and oxidative work-up to achieve high purity (source).

Alternative Synthetic Routes

Additional routes include:

- Diels-Alder cycloaddition followed by oxidative cleavage

- Radical-mediated transformations of related cyclohexenone derivatives

- Photochemical methods involving UV irradiation of precursor compounds

However, these are less commonly employed due to complexity and lower yields compared to the oxidative rearrangement of β-Lonone or oxidation of 4-oxo-β-ionone.

Data Tables Summarizing Preparation Methods

Critical Notes and Considerations

- Reaction Optimization: Parameters such as temperature, reaction time, and reagent stoichiometry critically influence yield and purity.

- Purification: Chromatographic techniques, including column chromatography and recrystallization, are essential for obtaining high-purity products.

- Safety: Oxidative reagents like sodium bromate and halogenating agents require proper handling and disposal.

Chemical Reactions Analysis

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in alcohols .

Scientific Research Applications

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity . These reactions enable the compound to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule, differing in substituents or oxidation states. Their distinct properties and applications are summarized below.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Michael Addition Reactivity

- The target compound undergoes Michael additions with nucleophiles (e.g., amines, thiols) due to its α,β-unsaturated ketone system .

- Cyclohex-2-en-1-one (base structure) shows similar reactivity but lacks the steric hindrance introduced by the 2,4,4-trimethyl and 3-oxo-butenyl groups, making it more reactive in some cases .

Biocatalytic Reduction

- Fungal ene-reductases (e.g., from Aspergillus niger) partially reduce the target compound, whereas cyclohex-2-en-1-one is fully reduced under similar conditions .

- R-Carvone (a monoterpene enone) exhibits lower reactivity with these enzymes compared to the target compound .

Hydrogenation and Oxidation

Biological Activity

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, also known as 3-Keto-β-ionone, is a compound with significant biological activity. Its structure includes a cyclohexene ring and a keto group, contributing to its reactivity and interactions with biological systems. This article explores its biological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Number : 27185-77-9

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in developing antimicrobial agents .

Antioxidant Activity

The compound has been shown to possess antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases . The antioxidant capacity is attributed to the presence of the cyclohexene ring and keto group, which can stabilize free radicals.

Anti-inflammatory Effects

Studies have reported that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in treating inflammatory diseases . The anti-inflammatory activity may be linked to its ability to interfere with signaling pathways involved in inflammation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations of 50 µg/mL and above. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacterial strains, highlighting its potential as a natural preservative in food products .

Case Study 2: Antioxidant Potential

A study assessing the antioxidant activity of various ionone derivatives found that this compound exhibited an IC50 value of 30 µM in DPPH radical scavenging assays. This suggests that it can effectively neutralize free radicals and may have applications in cosmetic formulations aimed at reducing oxidative damage to skin cells .

Research Findings Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli (MIC = 25 µg/mL) |

| Antioxidant Activity | IC50 = 30 µM in DPPH assays |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokine production |

Q & A

Q. What are the established synthetic routes for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via alkylation of cyclohexenone derivatives. A common route involves reacting 2-cyclohexen-1-one with isobutylene in the presence of a strong acid catalyst (e.g., H₂SO₄) to introduce trimethyl groups, followed by selective oxidation or conjugate addition for the 3-oxo-1-butenyl substituent . Key parameters include:

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural features of this compound?

Methodological Answer:

- ¹H NMR : Signals for methyl groups (δ 1.0–1.5 ppm), cyclohexenone protons (δ 5.5–6.5 ppm), and α,β-unsaturated ketone protons (δ 6.0–7.0 ppm). Integration ratios confirm substituent positions .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C conjugation) .

- MS : Molecular ion peak at m/z 206 (M⁺) with fragmentation patterns reflecting loss of methyl or carbonyl groups .

Q. What are the known biological activities or pharmacological potentials of this compound based on structural analogs?

Methodological Answer: While direct studies are limited, structural analogs (e.g., oxadiazole-containing cyclohexenones) exhibit anticancer activity via enzyme inhibition . The α,β-unsaturated ketone moiety may act as a Michael acceptor, covalently modifying biological targets. In vitro assays (e.g., cytotoxicity screens against cancer cell lines) are recommended to validate activity .

Advanced Research Questions

Q. How can reaction optimization address contradictions in reported yields for hydrogenation steps during synthesis?

Methodological Answer: Discrepancies in hydrogenation yields (e.g., 69% vs. 82% ) arise from:

- Catalyst type : Palladium on charcoal vs. Raney nickel.

- Hydrogen pressure : Higher pressures (≥2 atm) improve efficiency but risk over-reduction.

- Substrate purity : Impurities (e.g., residual solvents) poison catalysts.

A factorial design experiment varying these parameters is advised to identify optimal conditions.

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

- DFT Calculations : Model the electrophilic nature of the α,β-unsaturated ketone to predict regioselectivity in Michael additions .

- Molecular Docking : Screen against kinase or protease targets (e.g., using AutoDock Vina) to identify potential binding modes .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. How do steric and electronic effects influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Steric effects : The 2,4,4-trimethyl groups hinder nucleophilic attack at the carbonyl, enhancing stability in acidic media.

- Electronic effects : The electron-withdrawing ketone destabilizes the enone system under basic conditions, leading to hydrolysis.

Accelerated stability studies (ICH guidelines) at 40°C/75% RH over 12 weeks can quantify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.